molecular formula C19H14N2 B11758538 3-Methyl-2-phenylbenzo[f]quinoxaline

3-Methyl-2-phenylbenzo[f]quinoxaline

Cat. No.: B11758538
M. Wt: 270.3 g/mol
InChI Key: IUCUPERWBOXQIO-UHFFFAOYSA-N
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Description

Quinoxaline derivatives are nitrogen-containing heterocycles with broad applications in medicinal chemistry, materials science, and industrial processes . The compound 3-Methyl-2-phenylbenzo[f]quinoxaline belongs to this class, featuring a fused benzoquinoxaline core substituted with a methyl group at position 3 and a phenyl group at position 2. Such substitutions modulate electronic properties, solubility, and biological activity. Quinoxalines are integral to drugs like echinomycin (antibiotic) and XK469 (anticancer agent), underscoring their therapeutic relevance . The synthesis of this compound typically involves condensation reactions of o-phenylenediamine derivatives with carbonyl compounds, often requiring optimized conditions to improve yields .

Properties

Molecular Formula

C19H14N2

Molecular Weight

270.3 g/mol

IUPAC Name

3-methyl-2-phenylbenzo[f]quinoxaline

InChI

InChI=1S/C19H14N2/c1-13-18(15-8-3-2-4-9-15)21-19-16-10-6-5-7-14(16)11-12-17(19)20-13/h2-12H,1H3

InChI Key

IUCUPERWBOXQIO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C(=N1)C=CC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-phenylbenzo[f]quinoxaline typically involves the condensation of o-phenylenediamine with a suitable diketone or aldehyde. One common method is the reaction of o-phenylenediamine with 2-phenyl-3-methylquinoxaline-2,3-dione under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the product is obtained after purification by recrystallization or chromatography .

Industrial Production Methods: Industrial production of 3-Methyl-2-phenylbenzo[f]quinoxaline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2-phenylbenzo[f]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of dihydroquinoxalines.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Methyl-2-phenylbenzo[f]quinoxaline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and viral infections.

    Industry: Utilized in the development of organic semiconductors, dyes, and pigments due to its electronic properties.

Mechanism of Action

The mechanism of action of 3-Methyl-2-phenylbenzo[f]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, it can bind to the active site of kinases, preventing their phosphorylation activity and thereby inhibiting cell proliferation. This makes it a potential candidate for anticancer therapy. Additionally, its ability to intercalate into DNA and disrupt replication processes contributes to its antimicrobial and antiviral activities .

Comparison with Similar Compounds

Structural and Functional Modifications

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents/Modifications Key Properties/Applications Reference
3-Methyl-2-phenylbenzo[f]quinoxaline Methyl (C3), phenyl (C2), benzo-fused core Anticancer, organic semiconductors
3-Methyl-2-(phenylthio)quinoxaline 1,4-dioxide Phenylthio (C2), 1,4-dioxide, methyl (C3) Enhanced antimicrobial activity
2-Acyl-3-trifluoromethylquinoxaline 1,4-dioxide Trifluoromethyl (C3), acyl (C2), 1,4-dioxide Improved antifungal and antimycobacterial
Benzo[f]pyrido[4,3-b]quinoxaline Pyridine-fused benzoquinoxaline core Topoisomerase inhibition, antineoplastic
2-[(4-Chlorophenyl)methyl]-3-phenylquinoxaline 4-Chlorobenzyl (C2), phenyl (C3) Structural analog with halogen modulation
2-Chloro-3-(trifluoromethyl)quinoxaline Chloro (C2), trifluoromethyl (C3) High lipophilicity, antimicrobial potential

Physicochemical Properties

  • Lipophilicity : Trifluoromethyl and chloro groups increase logP values, improving membrane permeability .
  • Water Solubility: Aminoalkylamino groups at C3 in 1,4-dioxides enhance solubility without compromising antitumor activity .

Key Research Findings

Substituent Impact : Methyl and phenyl groups at C2/C3 balance steric bulk and π-π stacking, critical for organic semiconductor applications .

1,4-Dioxide Moiety : Introduces hypoxia-selective cytotoxicity, making derivatives effective against solid tumors .

Halogenation : Chlorine or fluorine at aromatic positions (e.g., 4-chlorobenzyl) enhances binding to cellular targets .

Synthetic Efficiency: Microdroplet methods reduce catalyst use and enable scalable production of functionalized quinoxalines .

Biological Activity

3-Methyl-2-phenylbenzo[f]quinoxaline is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

3-Methyl-2-phenylbenzo[f]quinoxaline features a fused benzene and pyrazine ring system, characterized by the following properties:

PropertyValue
Molecular Formula C19H14N2
Molecular Weight 270.3 g/mol
IUPAC Name 3-methyl-2-phenylbenzo[f]quinoxaline
InChI Key IUCUPERWBOXQIO-UHFFFAOYSA-N

This unique structure contributes to its potential interactions with various biological targets, making it a candidate for drug development.

The biological activity of 3-Methyl-2-phenylbenzo[f]quinoxaline is primarily attributed to its ability to interact with specific molecular targets. Notably:

  • Kinase Inhibition : The compound acts as a kinase inhibitor, binding to the active sites of kinases and inhibiting their phosphorylation activity. This mechanism is crucial for its anticancer properties, as it can prevent cell proliferation.
  • DNA Intercalation : The compound can intercalate into DNA, disrupting replication processes, which contributes to its antimicrobial and antiviral activities.

Anticancer Activity

Research has demonstrated the anticancer potential of 3-Methyl-2-phenylbenzo[f]quinoxaline through various studies:

  • Cell Line Studies : A study evaluated a series of quinoxaline derivatives, including 3-Methyl-2-phenylbenzo[f]quinoxaline, against human cancer cell lines (HCT-116 and MCF-7). The results indicated that several derivatives exhibited significant antiproliferative activity with IC50 values ranging from 1.9 to 7.52 μg/mL .
    CompoundIC50 (HCT-116)IC50 (MCF-7)
    3-Methyl-2-phenylbenzo[f]quinoxaline1.9 μg/mL2.3 μg/mL
  • Mechanistic Insights : The anticancer activity was linked to multiple mechanisms, including inhibition of tyrosine kinases and induction of apoptosis .

Antimicrobial Activity

In addition to its anticancer properties, 3-Methyl-2-phenylbenzo[f]quinoxaline has shown promising antimicrobial effects:

  • Broad-Spectrum Activity : Quinoxaline derivatives have been reported to exhibit significant activity against both Gram-positive and Gram-negative bacteria. In particular, some derivatives demonstrated effectiveness against antibiotic-resistant strains such as MRSA and VRE .

Case Studies

Several studies have highlighted the biological activity of related quinoxaline derivatives:

  • Antimicrobial Efficacy : A study on quinoxaline derivatives showed that certain compounds exhibited minimal inhibitory concentrations (MIC) as low as 0.25 mg/L against resistant bacterial strains .
    CompoundMIC (mg/L)
    Compound 250.25
    Compound 310.5
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of quinoxaline derivatives have indicated that modifications in the side chains can significantly influence their biological activity, emphasizing the importance of structural optimization in drug design.

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